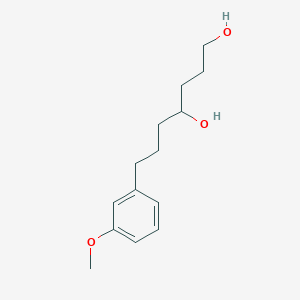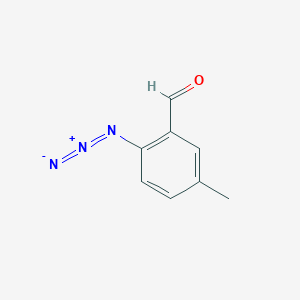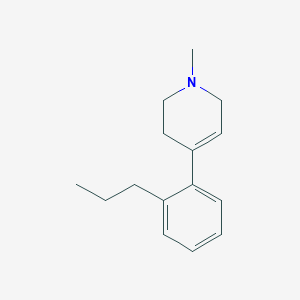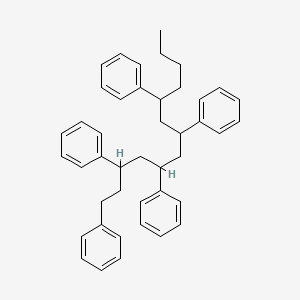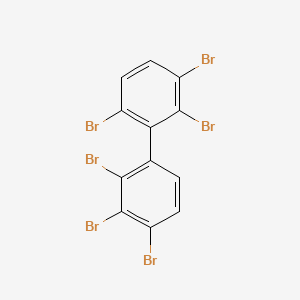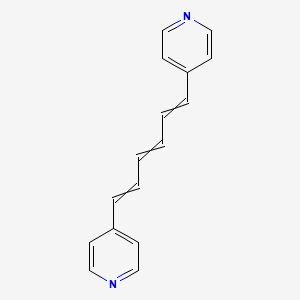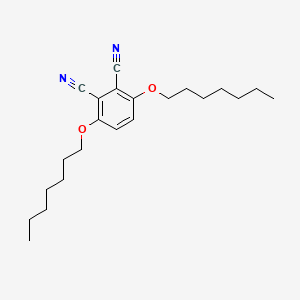![molecular formula C10H12Cl2O B14293843 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one CAS No. 116073-12-2](/img/structure/B14293843.png)
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is a chemical compound with the molecular formula C₆H₆Cl₂O It is characterized by a spirocyclic structure, which includes a cyclopropyl group and two chlorine atoms attached to the hexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with chlorine in the presence of a catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropylmethyl ketone is chlorinated under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirohexanones with various functional groups.
Scientific Research Applications
5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to specific biological functions.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dichlorospiro[2.3]hexan-4-one
- 6-Cyclopropyl-6-methylspiro[2.3]hexan-4-one
- 5,5-Dichloro-6-methylspiro[2.3]hexan-4-one
Uniqueness
5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is unique due to its specific combination of structural features, including the presence of both cyclopropyl and dichloro groups
Properties
CAS No. |
116073-12-2 |
|---|---|
Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
5,5-dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C10H12Cl2O/c1-8(6-2-3-6)9(4-5-9)7(13)10(8,11)12/h6H,2-5H2,1H3 |
InChI Key |
CRHASBUSGVWLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2)C(=O)C1(Cl)Cl)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


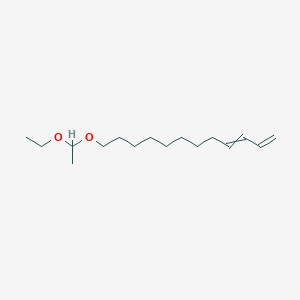
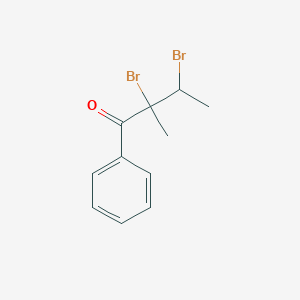
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
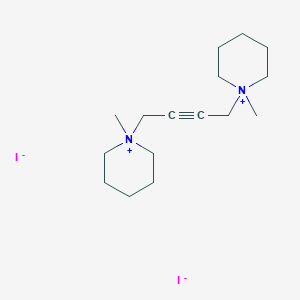
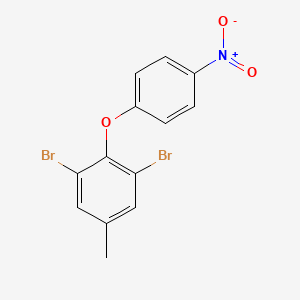
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
